4'-Methoxyacetophenone

Descripción

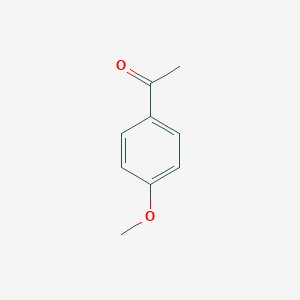

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPLXRHDUXRPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044347 | |

| Record name | 4'-Methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; mp = 36-40 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow fused solid; floral, powdery, vanillic, balsamic odour | |

| Record name | 4-Acetylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4'-Methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/730/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

254 °C, 152.00 to 154.00 °C. @ 26.00 mm Hg | |

| Record name | 4-Acetylanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4'-Methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

138 °C (280 °F) - open cup | |

| Record name | 4-Acetylanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, diethyl ether, acetone and chloroform, Soluble in alcohol, ether, fixed oils, Soluble in fixed oils, propylene glycol; miscible with glycerin, insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |

| Record name | 4-Acetylanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/730/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0818 g/cu cm at 41 °C | |

| Record name | 4-Acetylanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00644 [mmHg], 6.44X10-3 mm Hg at 25 °C | |

| Record name | 4-Acetylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Acetylanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Colorless to pale-yellow fused solid, Yellowish-white crystals | |

CAS No. |

100-06-1 | |

| Record name | 4′-Methoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IRH2BR587 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Acetylanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4'-Methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38.2 °C, 38 - 39 °C | |

| Record name | 4-Acetylanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4'-Methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4'-Methoxyacetophenone CAS number and properties

An In-depth Technical Guide to 4'-Methoxyacetophenone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified by its CAS number 100-06-1, is an aromatic ketone of significant interest across diverse scientific and industrial domains.[1][2][3][4] Characterized by a methoxy (B1213986) group substituted at the para-position of an acetophenone (B1666503) structure, this compound serves as a pivotal intermediate in the synthesis of pharmaceuticals, a key component in the fragrance and flavor industry, and a precursor for UV absorbing agents.[4][5][6][7] Its versatile chemical reactivity and notable physicochemical properties make it a valuable building block in organic synthesis for creating more complex molecules, including dyes and polymers.[4] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic data, synthesis protocols, key applications in drug development, and safety information.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature with a characteristic sweet, floral aroma.[4][7][8][9] It is also known by several synonyms, including 4-acetylanisole, p-methoxyacetophenone, and 1-(4-methoxyphenyl)ethanone.[2][3][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 100-06-1 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][4][10] |

| Molecular Weight | 150.17 g/mol | [1][2][5] |

| Appearance | White to pale yellow crystalline solid | [4][7][8][9] |

| Odor | Sweet, floral, nutty, vanilla-like | [1][5][9] |

| Melting Point | 36-40 °C | [4][9][11] |

| Boiling Point | 258-260 °C (at 760 mmHg); 152-154 °C (at 26 mmHg) | [4][9][11] |

| Density | 1.0818 g/cm³ at 41 °C | [9][12] |

| Flash Point | 138 °C (open cup) | [9][11][12] |

| Solubility | Soluble in ethanol (B145695), ether, acetone, chloroform, propylene (B89431) glycol. Insoluble in water, glycerin, mineral oil. | [9][12][13] |

| logP (Octanol/Water) | 1.74 | [12] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Citations |

| ¹H NMR | (CDCl₃, 400 MHz): δ 7.91 (d, J = 8 Hz, 2H), 6.91 (d, J = 8 Hz, 2H), 3.84 (s, 3H), 2.53 (s, 3H) ppm. | [14] |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 ppm. | [14] |

| FT-IR | Key bands (cm⁻¹): ~1680-1700 (C=O Stretch), ~3000-3100 (Aromatic C-H Stretch), ~2870 & ~2960 (Methyl C-H Stretch), ~1000-1300 (C-O Stretch). | [15] |

| Mass Spectrometry | Major m/z peaks: 167 (Top Peak), 182 (Second Highest). | [15] |

| UV-Vis | Absorption peaks observed at 205, 216, and 271 nm in ethanol. | [16] |

Synthesis and Reactivity

This compound is primarily synthesized via Friedel-Crafts acylation and can participate in various organic reactions, making it a versatile precursor.

Synthesis Pathways

-

Friedel-Crafts Acylation of Anisole (B1667542): This is the most common industrial method, involving the reaction of anisole with acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1][17] The process is efficient but can generate significant acidic waste.[17]

-

Alternative Synthesis: Another method involves the acylation of phenol (B47542) with acetonitrile, followed by a rearrangement reaction and subsequent methoxylation to yield the final product.[8]

Key Reactions

The ketone and the activated aromatic ring of this compound allow it to undergo numerous reactions, including:

-

Aldol Condensation: It can react with aldehydes to form chalcones, which are precursors to flavonoids and other biologically active molecules.[1][18]

-

Biocatalytic Reduction: Enantioselective reduction of the ketone group can be achieved using biocatalysts to produce chiral alcohols, which are valuable pharmaceutical intermediates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize this compound from anisole and acetic anhydride.

Materials:

-

Anisole

-

Acetic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 5% aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Methodology:

-

Set up a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a fume hood.

-

Add anhydrous aluminum chloride to the flask, followed by dry dichloromethane. Cool the mixture in an ice bath to 0-5 °C.

-

In the dropping funnel, prepare a solution of anisole and acetic anhydride in dichloromethane.

-

Add the anisole/acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 5% HCl solution.

-

Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield pure this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 6. This compound (100-06-1) at Nordmann - nordmann.global [nordmann.global]

- 7. 4-Methoxy Acetophenone (CAS 100-06-1) | Vinati Organics [vinatiorganics.com]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0032570) [hmdb.ca]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. This compound | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 100-06-1 [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. ijrat.org [ijrat.org]

- 17. Development of process for production of 4-methoxy acetophenone in a continuous single-step process | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]

- 18. scitepress.org [scitepress.org]

An In-depth Technical Guide to 4'-Methoxyacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyacetophenone, also known as acetanisole or p-acetylanisole, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a methoxy (B1213986) group para to an acetyl group on a benzene (B151609) ring, imparts unique reactivity and properties that are leveraged in various scientific and industrial applications. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its applications, with a particular focus on its relevance to researchers and professionals in drug development.

Core Properties of this compound

This compound is a white to pale yellow crystalline solid at room temperature, possessing a characteristic sweet, floral, and slightly nutty aroma.[1] This section summarizes its key physical and chemical identifiers and properties.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-methoxyphenyl)ethanone | [2] |

| Synonyms | 4-Acetylanisole, p-Acetanisole, Acetanisole | [3] |

| CAS Number | 100-06-1 | [3] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid | [4] |

| Odor | Mild aromatic, sweet, floral | [1][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Melting Point | 36-38 °C | [4] |

| Boiling Point | 248 °C (at 760 mmHg) | [4] |

| 152-154 °C (at 26 mmHg) | [5] | |

| Density | 1.08 g/cm³ | [5] |

| Solubility | Soluble in ethanol, ether; Slightly soluble in water. | [4] |

| Flash Point | 138 °C (open cup) | [6] |

| Refractive Index | 1.5470 (estimate) | [5] |

| logP | 1.79 at 20°C | [5] |

Synthesis and Purification

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of anisole (B1667542). This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the anisole ring, predominantly at the para position due to the ortho-, para-directing effect of the methoxy group.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis of this compound using anisole, acetic anhydride (B1165640), and aluminum chloride as the Lewis acid catalyst.

Materials:

-

Anisole

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve anisole and acetic anhydride in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a yellowish solid.

Workflow for Friedel-Crafts Acylation```dot

Caption: A diagram showing the sequential steps for the purification of this compound by recrystallization.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.94 | d | 2H | Aromatic (ortho to C=O) |

| 6.94 | d | 2H | Aromatic (ortho to OCH₃) |

| 3.87 | s | 3H | -OCH₃ |

| 2.56 | s | 3H | -C(=O)CH₃ |

Reference: [7]

Table 4: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 196.7 | C=O |

| 163.5 | Aromatic C-OCH₃ |

| 130.6 | Aromatic C-H (ortho to C=O) |

| 130.4 | Aromatic C-C=O |

| 113.7 | Aromatic C-H (ortho to OCH₃) |

| 55.4 | -OCH₃ |

| 26.3 | -C(=O)CH₃ |

Reference: [7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A strong absorption peak is observed around 1680 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. Other significant peaks include C-O stretching vibrations for the ether linkage and C-H stretching and bending vibrations for the aromatic ring and methyl groups.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at m/z = 150, corresponding to its molecular weight. A prominent fragment ion is typically observed at m/z = 135, resulting from the loss of a methyl group (-CH₃).

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of organic compounds, making it valuable in various research and industrial settings.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and antiviral agents. I[8][9]ts structure can be readily modified to create more complex molecules with desired pharmacological activities. *[1] Fragrance and Flavor Industry: Due to its pleasant aroma, it is used as a fragrance component in perfumes, soaps, and cosmetics. *[1] Polymer Chemistry: It can be used as a monomer or a precursor in the synthesis of specialty polymers and resins, contributing to materials with enhanced properties. *[9] Organic Synthesis: It is a common starting material for various organic reactions, including hydrogenations, condensations, and halogenations, to produce a variety of derivatives for further research.

[10]### Biological Activity

While this compound is primarily utilized as a synthetic intermediate, some studies have indicated potential biological activities. Research suggests it may possess antimicrobial and anti-inflammatory properties, although extensive studies are needed to fully characterize these effects. A[11] derivative, 2'-hydroxy-4'-methoxyacetophenone, has been shown to inhibit tyrosinase activity. A[12]nother related compound, 2'-Hydroxy-5'-methoxyacetophenone, has demonstrated anti-inflammatory effects by attenuating the NF-κB signaling pathway in cellular models. T[13]hese findings suggest that the methoxyacetophenone scaffold may be a promising starting point for the development of new therapeutic agents. However, there is currently limited direct evidence of this compound itself modulating specific signaling pathways.

Safety and Handling

This compound is considered harmful if swallowed and can cause skin irritation. I[14]t is stable under normal storage conditions but may be sensitive to light. S[5]tandard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.

This compound is a valuable and versatile chemical compound with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable process, and it can be readily purified by recrystallization. Its primary importance lies in its role as a key intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and fragrance industries. While direct biological activities are not extensively documented, the activities of its derivatives suggest that the this compound scaffold holds potential for future drug discovery and development efforts. This guide provides a solid foundation of technical information for researchers and professionals working with this important chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. scbt.com [scbt.com]

- 4. 4-Methoxy Acetophenone (CAS 100-06-1) | Vinati Organics [vinatiorganics.com]

- 5. This compound CAS#: 100-06-1 [m.chemicalbook.com]

- 6. 4′-メトキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN103772177A - Preparation method of p-methoxyacetophenone - Google Patents [patents.google.com]

- 8. This compound (100-06-1) at Nordmann - nordmann.global [nordmann.global]

- 9. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 10. Acetanisole - Wikipedia [en.wikipedia.org]

- 11. Buy this compound | 100-06-1 [smolecule.com]

- 12. Inhibitory Kinetics of 2'-Hydroxy-4'-methoxyacetophenone on Tyrosinase-catalyzing Reaction | Atlantis Press [atlantis-press.com]

- 13. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Solubility of 4'-Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-methoxyacetophenone in various solvents. The information contained herein is essential for professionals in drug development, chemical synthesis, and formulation science, where understanding solubility is critical for process optimization, purification, and the development of stable formulations.

Introduction to this compound

This compound, also known as acetanisole, is an aromatic ketone with the chemical formula C₉H₁₀O₂. It is a white crystalline solid at room temperature with a characteristic sweet, floral odor. Its chemical structure, featuring a methoxy (B1213986) group para to an acetyl group on a benzene (B151609) ring, dictates its polarity and, consequently, its solubility in different media. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, fragrances, and other specialty chemicals.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and purification methods. The solubility of this compound is governed by the interplay of its polar carbonyl and ether functionalities and its nonpolar aromatic ring.

Qualitative Solubility

This compound exhibits a range of solubilities in common laboratory solvents. It is generally described as soluble in many organic solvents while being practically insoluble in water.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent Examples | Solubility Description | Citations |

| Polar Protic Solvents | Water | Insoluble/Practically Insoluble | [1][2][3] |

| Ethanol | Very Soluble | [1] | |

| Methanol | Soluble | --- | |

| Polar Aprotic Solvents | Acetone | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | --- | |

| Ethyl Acetate | Soluble | --- | |

| Nonpolar Solvents | Diethyl Ether | Soluble | [1] |

| Chloroform | Soluble | [1] | |

| Toluene | Soluble | --- | |

| Hexane | Sparingly Soluble | --- | |

| Other | Fixed Oils | Soluble | [2][3] |

| Propylene Glycol | Soluble | [3] | |

| Glycerin | Insoluble | [3] | |

| Mineral Oil | Insoluble | [3] |

Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Citations |

| Water | 20 | 2.474 | 0.0165 | [4][5] |

To provide a more comprehensive understanding for researchers, the following table presents the experimentally determined mole fraction solubility of the structurally similar compound, m-hydroxyacetophenone, in various organic solvents at different temperatures. This data, obtained through the gravimetric method, can serve as a useful reference for predicting the behavior of this compound.[6]

Table 3: Mole Fraction Solubility (x₁) of m-Hydroxyacetophenone in Various Solvents at Different Temperatures (T/K) [6]

| T/K | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Benzene | Methyl Acetate | Ethyl Acetate |

| 289.15 | 0.2831 | 0.2552 | 0.2285 | 0.2033 | 0.1982 | 0.1764 | 0.0418 | 0.2455 | 0.2233 |

| 295.15 | 0.3256 | 0.2941 | 0.2643 | 0.2359 | 0.2301 | 0.2052 | 0.0519 | 0.2863 | 0.2608 |

| 301.15 | 0.3734 | 0.3381 | 0.3049 | 0.2729 | 0.2662 | 0.2381 | 0.0641 | 0.3321 | 0.3029 |

| 307.15 | 0.4273 | 0.3878 | 0.3508 | 0.3148 | 0.3071 | 0.2755 | 0.0788 | 0.3835 | 0.3503 |

| 313.15 | 0.4879 | 0.4441 | 0.4028 | 0.3623 | 0.3535 | 0.3181 | 0.0965 | 0.4414 | 0.4037 |

| 319.15 | 0.5562 | 0.5079 | 0.4616 | 0.4161 | 0.4061 | 0.3665 | 0.1179 | 0.5067 | 0.4639 |

| 325.15 | 0.6334 | 0.5799 | 0.5281 | 0.4770 | 0.4657 | 0.4214 | 0.1437 | 0.5804 | 0.5319 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility in Organic Solvents

This method is a reliable and straightforward approach to determine the equilibrium solubility of a crystalline compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed weighing bottles or aluminum pans

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of crystalline this compound to a glass vial containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid to confirm that the solution is saturated.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed, labeled weighing bottle. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Solvent Evaporation: Weigh the weighing bottle containing the filtrate to determine the mass of the solution. Place the weighing bottle in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until all the solvent has evaporated and a constant weight of the solute is achieved.

-

Calculation: The mole fraction solubility (x₁) can be calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound (solute)

-

M₁ is the molar mass of this compound (150.17 g/mol )

-

m₂ is the mass of the solvent (calculated from the mass of the solution minus the mass of the solute)

-

M₂ is the molar mass of the solvent

-

HPLC Method for Solubility Determination

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining solubility, especially for compounds with good UV absorbance.

Materials:

-

Calibrated HPLC system with a UV detector

-

Analytical column suitable for the analyte (e.g., C18)

-

Mobile phase (e.g., acetonitrile/water mixture)

-

This compound (crystalline and analytical standard)

-

Selected solvents

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker

-

Syringe filters (0.45 µm)

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., the mobile phase). Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare saturated solutions of this compound in the desired solvents as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Dilution: After equilibration, filter the supernatant through a 0.45 µm syringe filter. Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided detailed experimental protocols for its determination. While qualitative data indicates good solubility in many common organic solvents, there is a need for more comprehensive quantitative studies to be published. The provided methodologies offer robust frameworks for researchers to generate this critical data for their specific applications. A thorough understanding of the solubility of this compound is paramount for its effective use in pharmaceutical and chemical industries.

References

The Natural Occurrence and Analysis of 4'-Methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyacetophenone, also known as acetanisole, is an aromatic organic compound with the chemical formula C₉H₁₀O₂. It is a naturally occurring compound found in a variety of botanical sources, contributing to their characteristic aromas. Beyond its role as a fragrance and flavoring agent, interest in this compound is growing within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for the isolation and quantification of this compound.

Natural Sources and Occurrence

This compound has been identified in a diverse range of plant species, where it is typically a component of their essential oils. While its presence is widespread, the concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant being analyzed.

Primary botanical sources include:

-

Anise (Pimpinella anisum): The essential oil of anise seeds is a well-documented source of this compound, although it is considered a minor component compared to its principal constituent, anethole.

-

Peppermint (Mentha × piperita): This compound is found in the volatile components of peppermint leaves and flowers.[1]

-

Star Anise (Illicium verum): Similar to anise, star anise contains this compound in its essential oil.

-

Fennel (Foeniculum vulgare): The essential oil of fennel seeds has been reported to contain this compound.

-

Tarragon (Artemisia dracunculus): This culinary herb is another known source of the compound.

In addition to these primary sources, this compound has been detected in a variety of other plants, including certain species of Abies and Chuquiraga.[2]

Quantitative Data

Quantitative data on the concentration of this compound in its natural sources is limited in the scientific literature. Most studies on the chemical composition of the essential oils from these plants focus on the major constituents. The table below summarizes the available information on the natural occurrence of this compound.

| Plant Species | Common Name | Plant Part | Method of Analysis | Concentration | Reference |

| Pimpinella anisum | Anise | Seeds | GC-MS | Not specified | [General knowledge] |

| Mentha × piperita | Peppermint | Leaves, Flowers | GC-MS | Not specified | [General knowledge] |

| Illicium verum | Star Anise | Fruit | GC-MS | Not specified | [General knowledge] |

| Foeniculum vulgare | Fennel | Seeds | GC-MS | Not specified | [General knowledge] |

| Artemisia dracunculus | Tarragon | Leaves | GC-MS | Not specified | [General knowledge] |

Note: The lack of specific quantitative data highlights a research gap in the comprehensive chemical profiling of these plant species for their minor bioactive compounds.

Biosynthesis of this compound in Plants

The biosynthesis of acetophenones in plants, including this compound, originates from the shikimate pathway . This fundamental metabolic pathway is responsible for the production of aromatic amino acids, such as phenylalanine.

The proposed biosynthetic route is as follows:

-

Shikimate Pathway: The pathway begins with the precursors phosphoenolpyruvate (B93156) and erythrose-4-phosphate, leading to the formation of chorismate, a key intermediate.

-

Phenylalanine Synthesis: Chorismate is converted to phenylalanine.

-

Phenylpropanoid Pathway: Phenylalanine is then deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

-

Side-Chain Shortening: The three-carbon side chain of cinnamic acid is believed to be shortened through a β-oxidation-like process to yield an acetyl group attached to the phenyl ring.

-

Hydroxylation and Methylation: The resulting acetophenone (B1666503) undergoes hydroxylation at the para-position, followed by methylation of the hydroxyl group to yield this compound. The methylation step is likely catalyzed by an O-methyltransferase enzyme.

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols

The following section outlines a detailed methodology for the extraction and quantification of this compound from plant materials. This protocol is a composite of established techniques for the analysis of volatile and semi-volatile compounds from botanical sources.

Part 1: Extraction of this compound

This protocol describes a standard solvent extraction method.

1.1. Materials and Reagents

-

Dried and finely powdered plant material (e.g., anise seeds)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

1.2. Extraction Procedure

-

Weigh 10 g of the dried, powdered plant material into a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% methanol in water (v/v).

-

Stopper the flask and vortex for 1 minute to ensure thorough mixing.

-

Place the flask in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

-

Combine all the supernatants.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed.

-

Lyophilize the remaining aqueous extract to obtain a dry powder.

-

Store the dried extract at -20°C until analysis.

Part 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

2.1. Materials and Reagents

-

Dried plant extract (from Part 1)

-

Methanol (HPLC grade)

-

This compound analytical standard (≥98% purity)

-

Internal standard (e.g., 4-chlorobenzophenone)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2.2. Sample and Standard Preparation

-

Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol.

-

Sample Preparation: Accurately weigh 10 mg of the dried plant extract and dissolve it in 1 mL of methanol. Add a known amount of the internal standard stock solution (e.g., 10 µL). Vortex and filter through a 0.45 µm syringe filter into a GC vial.

2.3. GC-MS Instrumental Conditions

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-400

2.4. Data Analysis

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

-

Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions.

-

Quantify the amount of this compound in the plant extract using the calibration curve.

Caption: Experimental workflow for the extraction and quantification of this compound.

Signaling Pathways and Biological Activities

Currently, there is a significant lack of research in the scientific literature specifically detailing the direct modulation of intracellular signaling pathways by this compound. While many plant-derived phenolic compounds are known to interact with various signaling cascades (e.g., MAPK, NF-κB, PI3K/Akt), such activities have not yet been explicitly demonstrated for this compound.

The biological activities of a related compound, 3-hydroxy-4-methoxyacetophenone (apocynin), have been more extensively studied, revealing anti-inflammatory and antioxidant properties primarily through the inhibition of NADPH oxidase.[3] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Future research should focus on investigating the potential effects of this compound on key signaling pathways involved in inflammation, oxidative stress, and cellular proliferation to uncover its therapeutic potential.

Conclusion

This compound is a naturally occurring aromatic compound found in a variety of well-known plants. While its presence is documented, there is a clear need for more quantitative studies to determine its concentration in these natural sources. The biosynthetic pathway is understood to originate from the shikimate pathway, and established analytical methods like GC-MS can be effectively employed for its quantification. The current gap in knowledge regarding its interaction with cellular signaling pathways presents a promising area for future research, which could unveil novel therapeutic applications for this natural product. This guide provides a foundational resource for researchers and professionals in drug development to further explore the scientific and medicinal potential of this compound.

References

A Technical Guide to the Historical Synthesis of 4'-Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and pivotal methods for the synthesis of 4'-Methoxyacetophenone, a key intermediate in the pharmaceutical and fragrance industries. This document provides a comparative analysis of various synthetic routes, complete with detailed experimental protocols and quantitative data to support researchers in their developmental endeavors.

Introduction

This compound, also known as acetanisole, is an aromatic ketone that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs, as well as a component in fragrances and sunscreens.[1][2][3][4] Its synthesis has been a subject of extensive research, leading to the development of several effective methods over the years. This guide focuses on the two primary historical routes: the Friedel-Crafts acylation of anisole (B1667542) and the Fries rearrangement of phenyl acetate (B1210297).

Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation of anisole is the most traditional and widely employed method for synthesizing this compound.[1] This electrophilic aromatic substitution reaction involves the acylation of anisole using an acylating agent in the presence of a Lewis acid catalyst. The para-substituted product, this compound, is predominantly formed due to the ortho, para-directing nature of the methoxy (B1213986) group.[5][6]

A variety of Lewis acids and acylating agents have been historically used, each with its own set of advantages and disadvantages regarding yield, selectivity, and environmental impact.

Traditional Method Using Aluminum Chloride

The classical approach utilizes aluminum chloride (AlCl₃) as the Lewis acid catalyst and either acetic anhydride (B1165640) or acetyl chloride as the acylating agent.[1][5][7][8] While effective, this method requires more than stoichiometric amounts of the catalyst and often involves a cumbersome workup procedure to remove the aluminum salts.[9]

Experimental Protocol:

A representative procedure for the synthesis of this compound via Friedel-Crafts acylation using aluminum chloride and acetic anhydride is as follows:

-

In a flask equipped with a reflux condenser and a dropping funnel, place 287 g of toluene (B28343) and cool the flask in an ice bath.

-

With stirring, add 240 g of aluminum chloride in portions, ensuring the temperature does not exceed 10°C.

-

To the resulting suspension, add 189 g of anisole at a temperature between 0 and 5°C.

-

Slowly add 142.5 g of acetyl chloride over 6 hours while maintaining the temperature at 0 to 5°C.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Pour the reaction mixture into 990 g of ice water.

-

Separate the aqueous phase. Wash the organic phase twice with 220 g of water.

-

Neutralize the organic phase to a pH of 7 to 8 with a sodium bicarbonate solution.[10]

Quantitative Data Summary: Friedel-Crafts Acylation with Various Catalysts

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (p/o) | Reference |

| AlCl₃ | Acetic Anhydride | Dichloromethane | Reflux | 0.25 | 6.9 | - | [7] |

| Mordenite (B1173385) Zeolite (MOR(110)) | Acetic Anhydride | Acetic Acid | 150 | 2 | >99 | >99 | [9][11] |

| Mordenite Zeolite (MOR(200)) | Acetic Anhydride | Acetic Acid | 150 | 3 | >99 | >99 | [9][11] |

| Iodine | Acetic Anhydride | - | 100 | 1.5 | 52.9 | - | [12] |

| GaPW₁₂O₄₀ | Acetic Anhydride | - | 90 | 0.5 | - | 94.91 (p-selectivity) | [12] |

| Scandium(III) triflate | Acetic Anhydride | Nitromethane | 50 | 6 | 59 | - | [13] |

Note: Yields and selectivities can vary based on specific reaction conditions.

Greener Alternatives: Zeolite Catalysis

In pursuit of more environmentally benign processes, solid acid catalysts like zeolites have been investigated. Mordenite zeolites, in particular, have demonstrated high activity and selectivity for the acylation of anisole with acetic anhydride in acetic acid as a solvent.[9][11][14] This heterogeneous catalysis approach offers advantages such as catalyst recyclability and reduced waste generation.[9][11]

Experimental Protocol (Zeolite-Catalyzed):

-

In a reaction vessel, combine 2.0 mmol of anisole, 20 mmol of acetic anhydride, and 0.50 g of mordenite zeolite catalyst in 5 mL of acetic acid.

-

Stir the resulting mixture at 150°C.

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, recover the catalyst by filtration and wash it with ethyl acetate.

-

The recovered zeolite can be calcined at 500°C for 5 hours under air flow for reuse.[9]

Fries Rearrangement

The Fries rearrangement is an alternative synthetic route to hydroxyaryl ketones, which can be subsequently methylated to yield this compound.[15] This reaction involves the rearrangement of a phenolic ester, such as phenyl acetate, in the presence of a Lewis acid catalyst.[16] The reaction is atom-economical, which is a key advantage in green chemistry.[17] The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and solvent polarity.[15]

A related synthesis involves the Fries rearrangement of acetyl guaiacol (B22219) to produce 4-hydroxy-3-methoxyacetophenone.[17]

Experimental Protocol (Fries Rearrangement of Phenyl Acetate):

A general procedure for the Fries rearrangement is as follows:

-

Heat a mixture of phenyl acetate and a Lewis acid catalyst (e.g., AlCl₃).

-

The reaction can be carried out with or without a solvent. Lower temperatures and polar solvents tend to favor the formation of the para-isomer (p-hydroxyacetophenone).[15]

-

The resulting p-hydroxyacetophenone can then be methylated to produce this compound.

A more recent development involves a mechanochemical Fries rearrangement, which can achieve quantitative conversion in a ball mill or twin-screw extruder, often with improved para-selectivity.[15]

Visualizing the Synthesis Pathways

To better illustrate the relationships and workflows of these historical synthesis methods, the following diagrams are provided.

Caption: Friedel-Crafts Acylation Pathway for this compound.

Caption: Two-Step Synthesis via Fries Rearrangement and Methylation.

Conclusion

The synthesis of this compound has evolved from classical stoichiometric Friedel-Crafts acylations to more sustainable methods employing heterogeneous catalysts. While the Friedel-Crafts reaction remains a cornerstone of its production, modern advancements focus on improving catalyst efficiency, recyclability, and overall process safety. The Fries rearrangement offers an atom-economical alternative, with ongoing research into solvent-free and mechanochemical approaches. This guide provides a foundational understanding of these key historical methods to aid researchers in the development of novel and optimized synthetic strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Methoxy Acetophenone (CAS 100-06-1) | Vinati Organics [vinatiorganics.com]

- 4. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 5. brainly.in [brainly.in]

- 6. m.youtube.com [m.youtube.com]

- 7. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 8. scribd.com [scribd.com]

- 9. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 10. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]

- 11. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]

- 12. Page loading... [wap.guidechem.com]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 17. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]

Spectroscopic Analysis of 4'-Methoxyacetophenone: A Technical Guide

Introduction

4'-Methoxyacetophenone, also known as acetanisole, is an aromatic ketone widely utilized as a flavoring agent, in perfumery, and as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals. Its chemical structure, featuring a methoxy (B1213986) group and a ketone functional group on a benzene (B151609) ring, gives rise to a distinct spectroscopic profile. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra are crucial for structural confirmation.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.91 | Doublet (d) | 8.0 | 2H | Aromatic protons ortho to the acetyl group (H-2, H-6) |

| 6.91 | Doublet (d) | 8.0 | 2H | Aromatic protons meta to the acetyl group (H-3, H-5) |

| 3.84 | Singlet (s) | - | 3H | Methoxy group protons (-OCH₃) |

| 2.53 | Singlet (s) | - | 3H | Acetyl group methyl protons (-COCH₃) |

| [1] |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | Carbonyl carbon (C=O) |

| 163.5 | Aromatic carbon attached to the methoxy group (C-4) |

| 130.6 | Aromatic carbons ortho to the acetyl group (C-2, C-6) |

| 130.3 | Aromatic carbon attached to the acetyl group (C-1) |

| 113.7 | Aromatic carbons meta to the acetyl group (C-3, C-5) |

| 55.4 | Methoxy carbon (-OCH₃) |

| 26.3 | Acetyl methyl carbon (-COCH₃) |

| [1] |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for obtaining high-resolution NMR spectra of this compound.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity, which is critical for high resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 16 for a sufficiently concentrated sample.

-

-

¹³C NMR Acquisition:

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS). The peaks are integrated (for ¹H NMR) and their chemical shifts are determined.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound shows characteristic absorption bands for its key functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2840 | Medium-Strong | C-H stretching (aromatic and aliphatic)[4] |

| ~1665 | Strong | C=O stretching (aryl ketone)[4] |

| ~1596 | Strong | C=C stretching (aromatic ring)[4] |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1170 | Strong | C-O stretching (aryl ether) |

| ~830 | Strong | C-H bending (para-disubstituted benzene) |

Experimental Protocol for IR Spectroscopy (KBr Pellet Technique)

-

Sample Preparation:

-

Pellet Formation:

-

Transfer a small amount of the mixture into a pellet press.

-

Apply high pressure (several tons) to form a thin, transparent or translucent KBr pellet.[5]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to produce the final IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The mass spectrum of this compound, typically obtained via Electron Ionization (EI), shows a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity |

| 150 | [C₉H₁₀O₂]⁺ | Molecular Ion (M⁺)[6] |

| 135 | [M - CH₃]⁺ | Base Peak, loss of a methyl radical from the acetyl group |

| 107 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 92 | [C₆H₄O]⁺ | Fragmentation of the aromatic ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| [6] |

Experimental Protocol for Mass Spectrometry

-

Instrument Preparation: The mass spectrometer must be tuned and calibrated according to the manufacturer's protocol to ensure accurate mass assignments and good sensitivity.[7] A standard calibration compound is used for this purpose.

-

Sample Introduction: A small amount of the sample is introduced into the instrument. For a volatile compound like this compound, this can be done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).

-

Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a positively charged molecular ion (M⁺) and various fragment ions.[8]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection and Spectrum Generation: The separated ions are detected, and the signal is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to High-Purity 4'-Methoxyacetophenone for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, synthesis, purification, and analytical characterization of high-purity 4'-Methoxyacetophenone, a key building block in pharmaceutical and scientific research.

Introduction

This compound (also known as acetanisole or 4-acetylanisole) is an aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1][2] Its utility spans various industries, from being a component in fragrances to a key precursor in the manufacturing of pharmaceuticals, agrochemicals, and specialty polymers.[2][3][4] In the realm of drug discovery and development, the high-purity grade of this compound is of paramount importance, as the presence of impurities can lead to undesirable side reactions, lower yields, and potential toxicity in downstream applications.

This technical guide provides a comprehensive overview of high-purity this compound for researchers, scientists, and drug development professionals. It details the commercial supplier landscape, outlines robust experimental protocols for its synthesis and purification, and describes the analytical methodologies employed for its quality control.

Commercial Suppliers and Specifications

A number of chemical suppliers offer this compound in various purity grades. For research and drug development purposes, a purity of ≥99% is typically required. The table below summarizes the offerings from several prominent commercial suppliers.

| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula |

| Thermo Fisher Scientific | ≥98% or 99% | GC | 100-06-1 | C₉H₁₀O₂ |

| Sigma-Aldrich | 99% | GC | 100-06-1 | C₉H₁₀O₂ |

| Vinati Organics | High Purity | Not specified | 100-06-1 | C₉H₁₀O₂ |

| Chem-Impex | ≥99% (GC) | GC | 100-06-1 | C₉H₁₀O₂ |

| Tokyo Chemical Industry (TCI) | >99.0% (GC) | GC | 100-06-1 | C₉H₁₀O₂ |

| MedchemExpress | 99.93% (HPLC) | HPLC | 100-06-1 | C₉H₁₀O₂ |

This table is a representative sample and not exhaustive of all available suppliers.

Synthesis of High-Purity this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole (B1667542) with an acylating agent, typically acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst.[1][5]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis of this compound from anisole and acetic anhydride using aluminum chloride as the catalyst.[6]

Materials:

-

Anisole

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH), aqueous solution

-

Sodium chloride (NaCl), saturated aqueous solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anisole and acetic anhydride in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled solution while stirring. An exothermic reaction will occur.[7]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[7]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, aqueous sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification of this compound

Recrystallization is a highly effective method for purifying the crude this compound, removing unreacted starting materials and by-products.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent like petroleum ether)

-

Activated carbon (optional)

-

Ice bath

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

-

Hot filter the solution to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Analytical Methods for Quality Control

To ensure the high purity of this compound, a suite of analytical techniques is employed. The most common methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC)

GC is widely used to determine the purity of this compound and to quantify any volatile impurities.[8]

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID).

-

Oven Temperature Program: A gradient temperature program is typically used, for example, starting at 100 °C and ramping up to 250 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for assessing the purity of this compound, particularly for non-volatile impurities.[9][10]

Typical HPLC Parameters:

-

Column: A reverse-phase C18 column.[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid for better peak shape.[9]

-

Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., 275 nm).

-

Flow Rate: Typically 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for identifying any structural isomers or other impurities.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

A singlet around 2.5 ppm corresponding to the three protons of the acetyl group (-COCH₃).

-

A singlet around 3.8 ppm corresponding to the three protons of the methoxy (B1213986) group (-OCH₃).

-

Two doublets in the aromatic region (around 6.9 and 7.9 ppm), each integrating to two protons, characteristic of a para-substituted benzene (B151609) ring.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

A signal around 26 ppm for the acetyl carbon.

-

A signal around 55 ppm for the methoxy carbon.

-